Eupalinilide C

Cytotoxicity Sesquiterpene lactone Leukemia

Eupalinilide C is a guaiane-type sesquiterpene lactone with a defining 4′-hydroxytigloyloxy group at C-8, delivering moderate cytotoxicity (P-388 IC50 = 1.20 µg/mL, A-549 IC50 = 11.0 µg/mL) ideal for broad dose-response exploration without rapid saturation. Its aqueous solubility of 3.6 g/L—nearly double that of Eupalinilide B—reduces DMSO dependence and minimizes solvent-induced artifacts in sensitive primary cell or organoid models. Occupying a critical intermediate-potency position between inactive (Eupalinilide F) and hyperpotent (Eupalinilide E, IC50 = 0.028 µg/mL) congeners, it serves as an essential less-potent control for target engagement studies and in vivo efficacy validation requiring structure-dependent activity demonstration.

Molecular Formula C20H24O7
Molecular Weight 376.4 g/mol
Cat. No. B150141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEupalinilide C
Molecular FormulaC20H24O7
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCC1=CC2C3C1C4C(C(CC3(CO2)O)OC(=O)C(=CCO)C)C(=C)C(=O)O4
InChIInChI=1S/C20H24O7/c1-9(4-5-21)18(22)26-13-7-20(24)8-25-12-6-10(2)14(16(12)20)17-15(13)11(3)19(23)27-17/h4,6,12-17,21,24H,3,5,7-8H2,1-2H3/b9-4+/t12-,13-,14+,15-,16-,17-,20+/m1/s1
InChIKeyQWNQZWRFKIHTPL-NPUYJLKLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Eupalinilide C: Cytotoxicity and Solubility Profile of a Guaianolide Sesquiterpene Lactone


Eupalinilide C (CAS 757202-11-2) is a guaiane-type sesquiterpene lactone isolated from Eupatorium lindleyanum [1]. It belongs to a class of compounds known for diverse biological activities, including cytotoxicity and anti-inflammatory effects [2]. With a molecular formula of C20H24O7 and a molecular weight of 376.40 g/mol, this compound has been characterized in head-to-head cytotoxicity assays against P-388 and A-549 tumor cell lines, enabling direct potency comparisons with closely related eupalinilide analogs [1].

Why Generic Substitution of Eupalinilide C with In-Class Analogs Is Unreliable


Guaianolide sesquiterpene lactones from Eupatorium species exhibit substantial variability in cytotoxic potency even among structurally similar congeners. Direct head-to-head assays reveal that Eupalinilide C (IC50 = 1.20 µg/mL in P-388) is approximately 6-fold less potent than Eupalinilide B (IC50 = 0.21 µg/mL) and over 40-fold less potent than Eupalinilide E (IC50 = 0.028 µg/mL) in the same cell line [1]. Furthermore, Eupalinilide L from a related study demonstrates an IC50 of 0.17 µM against P-388 cells—an order of magnitude more potent than Eupalinilide C when converted to molar units [2]. This wide potency range, combined with variations in aqueous solubility (3.6 g/L for Eupalinilide C versus 1.9 g/L for Eupalinilide B ), underscores that interchangeable use of these analogs without prior validation risks introducing uncontrolled experimental variables in dose-response, solubility-limited assays, and mechanistic studies.

Quantitative Differential Evidence for Eupalinilide C Versus Key Comparators


Cytotoxicity Profile Against P-388 Murine Leukemia Cells: Head-to-Head Potency Comparison

In a direct head-to-head cytotoxicity assay conducted under identical experimental conditions, Eupalinilide C (compound 3) exhibited an IC50 of 1.20 µg/mL against P-388 murine leukemia cells. This potency is 5.7-fold lower than Eupalinilide B (IC50 = 0.21 µg/mL) and 43-fold lower than Eupalinilide E (IC50 = 0.028 µg/mL) in the same assay [1]. The positive control pseudolaric acid B showed an IC50 of 0.32 µg/mL. This quantitative differentiation confirms that Eupalinilide C occupies a distinct potency tier among guaianolide analogs, precluding direct substitution without dose adjustment.

Cytotoxicity Sesquiterpene lactone Leukemia

Cytotoxicity Profile Against A-549 Human Lung Carcinoma Cells: Head-to-Head Potency Comparison

In the same experimental series, Eupalinilide C demonstrated an IC50 of 11.0 µg/mL against A-549 human lung carcinoma cells, whereas Eupalinilide B exhibited an IC50 of 0.75 µg/mL—a 14.7-fold difference in potency [1]. Eupalinilide E and Eupalinilide F were inactive (NA) in this cell line, highlighting a unique selectivity pattern. The positive control pseudolaric acid B showed an IC50 of 0.86 µg/mL. This cross-cell-line comparison reveals that Eupalinilide C is selectively active against A-549 cells while certain potent P-388 analogs lack activity entirely.

Cytotoxicity Sesquiterpene lactone Lung cancer

Aqueous Solubility Advantage Over Eupalinilide B for In Vitro Assay Preparation

Calculated aqueous solubility data indicate that Eupalinilide C (3.6 g/L at 25°C) is approximately 1.9-fold more soluble than Eupalinilide B (1.9 g/L at 25°C) . While both compounds are classified as slightly soluble, the nearly two-fold difference in solubility may influence stock solution preparation, dose-range selection in aqueous buffers, and compound handling in cell-based assays. This property becomes particularly relevant when working with limited compound quantities or when preparing serial dilutions in aqueous media without organic co-solvents.

Solubility Sesquiterpene lactone Assay development

Reduced Potency Relative to Eupalinilide L for Cross-Study Comparative Pharmacology

In a separate cytotoxicity evaluation of eupalinilides K and L, Eupalinilide L exhibited potent activity with IC50 values of 0.17 µM (P-388) and 2.60 µM (A-549) [1]. Converting Eupalinilide C IC50 values from the primary study to molar units (using MW = 376.4 g/mol) yields 3.19 µM for P-388 and 29.2 µM for A-549. This represents an 18.8-fold lower potency against P-388 and an 11.2-fold lower potency against A-549 cells compared to Eupalinilide L. This quantitative potency gradient across the eupalinilide series provides a valuable SAR dataset for understanding how minor structural modifications at C-8 influence cytotoxicity.

Cytotoxicity Structure-activity relationship Guaianolide

Eupalinilide C: Optimal Application Scenarios Based on Differentiated Evidence


In Vitro Cytotoxicity Screening for Mechanistic Studies Requiring Moderate Potency

Researchers investigating the mechanism of action of guaianolide sesquiterpene lactones may prefer Eupalinilide C over hyperpotent analogs like Eupalinilide E (IC50 = 0.028 µg/mL in P-388) [1]. The moderate potency of Eupalinilide C (IC50 = 1.20 µg/mL in P-388, 11.0 µg/mL in A-549) allows for broader dose-response curve exploration without the rapid saturation often encountered with extremely potent compounds. This facilitates accurate determination of EC50 values for downstream signaling events and reduces the risk of off-target effects at high concentrations.

Structure-Activity Relationship (SAR) Studies of C-8 Ester Substituents

Eupalinilide C possesses a 4′-hydroxytigloyloxy group at C-8, distinguishing it from Eupalinilide B (acetoxyl group) and Eupalinilide L (different substitution pattern) [1][2]. The availability of quantitative cytotoxicity data for multiple analogs tested under identical conditions enables direct correlation between C-8 ester structure and potency. Eupalinilide C serves as a critical intermediate potency benchmark in this SAR series, bridging the gap between inactive (e.g., Eupalinilide F) and hyperpotent (e.g., Eupalinilide E) congeners.

Solubility-Constrained Assay Development and High-Throughput Screening

In assay formats where aqueous solubility limits compound testing concentration, Eupalinilide C's calculated solubility of 3.6 g/L provides an advantage over Eupalinilide B (1.9 g/L) . This nearly two-fold higher solubility may reduce the requirement for DMSO or other organic co-solvents, minimizing solvent-induced cytotoxicity artifacts in sensitive primary cell cultures or organoid models. Procurement for high-throughput screening campaigns where compound precipitation is a concern may favor Eupalinilide C.

Control or Comparative Agent in Studies of Eupalinilide L Potency

Given the substantial potency difference between Eupalinilide C (P-388 IC50 = 3.19 µM) and Eupalinilide L (P-388 IC50 = 0.17 µM) [2], Eupalinilide C serves as an appropriate less-potent control in experiments designed to validate the exceptional activity of Eupalinilide L. This application is particularly relevant in target engagement studies or in vivo efficacy models where demonstrating a dose-response relationship across compounds of varying potency strengthens the evidence for structure-dependent activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Eupalinilide C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.